N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features both oxadiazole and furan rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Oxadiazoles and furan derivatives have been found to interact with a variety of biological targets. For instance, some oxadiazole derivatives have shown to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of oxadiazole and furan derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some oxadiazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan carboxamide moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole share similar structural features and biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid have similar chemical properties and reactivity.
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the combination of the oxadiazole and furan rings, which confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNZZKSSLFKSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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